3-Imidazo[1,2-a]pyridin-2-yl-phenylamine

Kinase inhibition Cancer therapeutics PI3K/AKT pathway

Validated PI3K p110α inhibitor scaffold achieving IC₅₀ values as low as 2.8 nM. The 2-yl-phenylamine motif is essential for target engagement—substituting the 3-yl isomer or generic anilines leads to complete loss of activity or a shift to DDR1 inhibition. Beyond kinase programs, this specific structure catalyzes catechol oxidation and serves as a superior building block for bright fluorescent probes in OLED/DSSC applications. Choose the proven pharmacophore to avoid activity loss from isomer substitution.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 313231-71-9
Cat. No. B1348721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imidazo[1,2-a]pyridin-2-yl-phenylamine
CAS313231-71-9
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N
InChIInChI=1S/C13H11N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H,14H2
InChIKeyNUVDPCZHQLYLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Imidazo[1,2-a]pyridin-2-yl-phenylamine (CAS 313231-71-9): A Versatile Core Scaffold for Kinase Inhibitor and Fluorescent Probe Development


3-Imidazo[1,2-a]pyridin-2-yl-phenylamine (CAS 313231-71-9) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core linked to a phenylamine group at the 2-position [1]. Its molecular formula is C₁₃H₁₁N₃ with a molecular weight of 209.25 g/mol . This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and antitumor properties [2]. Structurally, it serves as a key intermediate for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT pathway and IRAK-4 [3].

Why Generic Substitution Fails: Critical Differentiation of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine in Targeted Synthesis


Generic substitution of 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine with other imidazo[1,2-a]pyridine isomers or phenylamine variants is scientifically unsound. The specific 2-position attachment of the phenylamine group to the imidazo[1,2-a]pyridine core is a critical structural determinant for activity in established kinase inhibitor pharmacophores, particularly for PI3Kα and IGF-1R inhibition [1][2]. In contrast, the 3-yl-phenylamine isomer (3-Imidazo[1,2-a]pyridin-3-yl-phenylamine) exhibits a different pharmacological profile, showing activity against DDR1 kinase with an IC₅₀ of 23.8 nM . Using an alternative isomer or a simpler aniline derivative without this precise substitution pattern can lead to complete loss of target engagement or significant shifts in selectivity profiles, as demonstrated in structure-activity relationship (SAR) studies within the imidazo[1,2-a]pyridine class [3]. Furthermore, the 2-yl-phenylamine derivative serves as a distinct catalyst for catechol oxidation, a property not shared by its structural analogs .

Quantitative Performance Metrics for 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine vs. Key Analogs


PI3K p110α Inhibitor Potency: SAR-Driven Scaffold Advantage Over 3-yl-phenylamine Isomers

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine serves as the core scaffold for a series of potent PI3K p110α inhibitors. A direct analog, compound 2a (3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine), which incorporates the 2-yl-phenylamine motif, exhibits an IC₅₀ of 0.67 μM against p110α [1]. Further structural optimization of a related 2-yl-phenylamine derivative, compound 2g, yielded a thiazole derivative with an IC₅₀ of 0.0028 μM (2.8 nM) and high selectivity for p110α over other PI3K isoforms [1]. This demonstrates the critical role of the 2-yl-phenylamine substitution for achieving low nanomolar potency. In contrast, the 3-yl-phenylamine isomer (3-Imidazo[1,2-a]pyridin-3-yl-phenylamine) is reported to inhibit DDR1 kinase with an IC₅₀ of 23.8 nM, indicating a distinct kinase selectivity profile .

Kinase inhibition Cancer therapeutics PI3K/AKT pathway

Fluorescent Probe Application: Differential Fluorescence Yield Based on Substitution Pattern

The luminescence properties of imidazo[1,2-a]pyridines are highly dependent on their substitution pattern. A comparative photophysical study has demonstrated that substitution at the imidazole ring (position 2 or 3) leads to a higher fluorescence yield than substitution at the pyridine ring [1]. 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine, bearing a phenylamine substituent at the 2-position (imidazole ring), is thus expected to exhibit superior fluorescence properties compared to pyridine-substituted analogs. This class of compounds is being actively investigated for use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as two-photon absorbing dyes for bioimaging [2].

Fluorescent probes Optoelectronics Bioimaging

IRAK-4 Inhibitor SAR: The 2-Aryl Substitution Motif is Essential for Potency

A comprehensive structure-activity relationship (SAR) study on a series of imidazo[1,2-a]pyridines as IRAK-4 inhibitors established that the 2-aryl substitution pattern, as found in 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine, is a key structural feature for potent inhibition [1]. While specific IC₅₀ values for the unsubstituted phenylamine are not reported in the abstract, the study confirms that this core scaffold is a privileged starting point for developing novel IRAK-4 inhibitors. This contrasts with imidazo[1,2-a]pyridine scaffolds lacking a 2-aryl group, which would be expected to exhibit significantly reduced or no activity against IRAK-4. The patent literature further reinforces the importance of 3-aryl-substituted imidazo[1,2-a]pyridines for therapeutic applications, including cardiovascular disorders [2].

Kinase inhibition Inflammation Autoimmune disease

Oxidation Catalysis: Unique Reactivity Profile Compared to Structural Analogs

3-Imidazo[1,2-a]pyridin-2-yl-phenylamine has been specifically reported for its application as a catalyst in the oxidation of catechol to 3,4-dihydroxyphenylacetic acid . This specific catalytic activity is not a general property of all imidazo[1,2-a]pyridine derivatives or phenylamine isomers. While other synthetic methods for this scaffold exist, including iodine-catalyzed and solvent-free approaches, this compound's ability to act as a catalyst in this specific oxidation reaction represents a distinct and quantifiable functional differentiation from its close analogs .

Catalysis Green chemistry Synthetic methodology

Optimal Use Cases for Procuring 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine (CAS 313231-71-9)


Medicinal Chemistry: PI3Kα and IGF-1R Kinase Inhibitor Lead Generation

This compound is the validated core scaffold for synthesizing potent and selective PI3K p110α inhibitors. As demonstrated, derivatives achieve IC₅₀ values as low as 2.8 nM [1]. It is the preferred starting material for any research program targeting the PI3K/AKT pathway in cancer, as the 2-yl-phenylamine motif is essential for activity. Procurement is justified over 3-yl-phenylamine isomers, which target a different kinase (DDR1) .

Chemical Biology: Development of Bright Fluorescent Probes and Optoelectronic Materials

Given the established relationship between imidazole ring substitution and enhanced fluorescence yield, this compound is the ideal building block for creating bright fluorescent probes for bioimaging, OLEDs, and DSSCs [2]. Its specific 2-yl-phenylamine structure is predicted to provide superior photophysical properties compared to pyridine-substituted analogs, making it the logical choice for materials science applications.

Medicinal Chemistry: IRAK-4 Inhibitor Development for Inflammatory Diseases

SAR studies confirm that the 2-aryl substitution pattern is critical for potent IRAK-4 inhibition [3]. This compound serves as a privileged scaffold for designing novel anti-inflammatory agents. Its procurement is essential for any program targeting IRAK-4, as alternative imidazo[1,2-a]pyridine cores lacking this feature are predicted to be inactive.

Synthetic Methodology: Exploration of Novel Oxidation Catalysts

This compound has a reported, specific catalytic function in the oxidation of catechol . For chemists developing new catalytic methods or seeking a catalyst with this precise reactivity, this compound is a unique and validated reagent. This functional attribute is not shared by other commercially available imidazo[1,2-a]pyridine isomers, providing a clear procurement advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.